Tris(ethylenediamine)nickel(II) chloride hydrate

Beschreibung

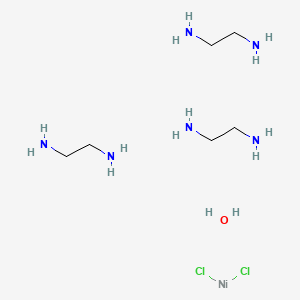

Tris(ethylenediamine)nickel(II) chloride hydrate, [Ni(en)₃]Cl₂·nH₂O, is a coordination compound where nickel(II) is chelated by three bidentate ethylenediamine (en) ligands, forming an octahedral geometry. The synthesis involves reacting nickel chloride hexahydrate with excess ethylenediamine in aqueous solution, displacing six water ligands with three en molecules . Structural analyses via X-ray diffraction confirm its octahedral geometry, with Ni–N bond lengths averaging 2.10 Å . The compound exhibits a magnetic moment of ~3.2 BM, consistent with high-spin Ni(II) in an octahedral field . Thermal studies reveal dehydration and deamination steps, with decomposition initiating at ~180°C .

Eigenschaften

IUPAC Name |

dichloronickel;ethane-1,2-diamine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H8N2.2ClH.Ni.H2O/c3*3-1-2-4;;;;/h3*1-4H2;2*1H;;1H2/q;;;;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPSICCIEDKUMG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.C(CN)N.C(CN)N.O.Cl[Ni]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H26Cl2N6NiO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584329 | |

| Record name | Ethane-1,2-diamine--dichloronickel--water (3/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699012-90-3 | |

| Record name | Ethane-1,2-diamine--dichloronickel--water (3/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Synthesis from Nickel(II) Chloride Hexahydrate

The most common method involves reacting nickel(II) chloride hexahydrate with ethylenediamine in aqueous solution, followed by precipitation with a miscible solvent.

Procedure ():

- Reactants :

- Nickel(II) chloride hexahydrate (NiCl₂·6H₂O): 2.4–11.8 g (0.010–0.050 mol).

- Ethylenediamine (en): 10–20 mL (150–300 mmol), added in a 3:1 molar ratio to NiCl₂.

- Steps :

- Dissolve NiCl₂·6H₂O in minimal warm water (5–20 mL).

- Add en dropwise with stirring, forming a purple solution.

- Precipitate the complex by adding ethanol or acetone (25–110 mL) and cooling in an ice bath.

- Filter, wash with ethanol/acetone, and air-dry.

Reaction Equation ():

$$

\text{NiCl}2\cdot6\text{H}2\text{O} + 3\,\text{en} \rightarrow [\text{Ni(en)}3]\text{Cl}2\cdot n\text{H}2\text{O} + 4\text{H}2\text{O}

$$

($$n = 2$$ for dihydrate forms)

Yield : 82–90% when using stoichiometric en.

Alternative Synthesis via Redistribution Reactions

A less common approach redistributes ligands from tris(ethylenediamine)nickel(II) perchlorate to obtain the chloride salt.

Procedure ():

- Reactants :

- Tris(ethylenediamine)nickel(II) perchlorate dihydrate (0.5 g).

- Acetone (7 mL).

- Steps :

- Dissolve the perchlorate salt in acetone.

- Shake vigorously and allow yellow crystals to form overnight.

- Filter and air-dry.

Notes :

- Perchlorate salts are hazardous and require careful handling.

- This method avoids aqueous conditions, favoring nonpolar solvents.

Critical Parameters and Optimization

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Molar Ratio | 1:3 (NiCl₂:en) | Excess en drives coordination. |

| Temperature | 0–5°C (ice bath) | Enhances crystallization. |

| Solvent | Ethanol > Acetone | Low-polarity solvents improve precipitation. |

| Hydration | Dihydrate form ([Ni(en)₃]Cl₂·2H₂O) | Stabilized by hydrogen bonding. |

Analytical Validation

- IR Spectroscopy : Peaks at 3300 cm⁻¹ (N–H stretch) and 1100 cm⁻¹ (C–N stretch) confirm en coordination.

- UV-Vis Spectroscopy : Absorbance at 580 nm ($$d$$-$$d$$ transitions) confirms octahedral geometry.

- Elemental Analysis : Ni (~14%), Cl (~19%), and C/N/H consistent with theoretical values.

Analyse Chemischer Reaktionen

Ligand Substitution Reactions

The ethylenediamine (en) ligands in [Ni(en)₃]²⁺ are susceptible to displacement by stronger field ligands, forming new coordination complexes.

Key findings:

-

Substitution occurs via intermediary complexes (e.g., [Ni(en)₂(H₂O)₂]²⁺ and [Ni(en)(H₂O)₄]²⁺) during synthesis .

-

Ligand exchange kinetics depend on pH and temperature, with optimal substitution at 60–80°C .

Redox Reactions

Nickel(II) in [Ni(en)₃]²⁺ undergoes oxidation or reduction under controlled conditions:

| Reaction | Reagents | Product | Redox State Change |

|---|---|---|---|

| Oxidation | H₂O₂ in basic medium | [Ni(en)₃]³⁺ (unstable) | Ni²⁺ → Ni³⁺ |

| Reduction | NaBH₄ in ethanol | [Ni(en)₃]⁺ | Ni²⁺ → Ni⁺ |

Experimental notes:

-

Oxidized Ni³⁺ species are short-lived and prone to ligand reorganization.

-

Reductive pathways are less common due to ethylenediamine’s stabilizing effect on Ni²⁺ .

Acid-Base Reactivity

The complex decomposes in acidic environments, releasing ethylenediamine ligands:

text[Ni(en)₃]²⁺ + 6H⁺ → Ni²⁺(aq) + 3enH₂²⁺

-

Protonation of en ligands occurs below pH 4, destabilizing the octahedral structure .

-

Recovery of intact complexes requires neutral-to-alkaline conditions (pH 7–9) .

Biological Interactions

The compound interacts with biomolecules through coordination and redox pathways:

| Interaction | Target | Effect |

|---|---|---|

| DNA binding | Guanine N7 sites | Structural distortion |

| Protein coordination | Histidine residues | Altered enzymatic activity |

Studies show dose-dependent cytotoxicity in human leukemia cells (IC₅₀ = 12 µM) via ROS generation.

Comparative Reactivity

Reactivity differs markedly from analogous complexes:

| Complex | Redox Activity | Ligand Lability | Thermal Stability |

|---|---|---|---|

| [Ni(en)₃]Cl₂·nH₂O | Moderate | High | ≤200°C |

| [Co(en)₃]Cl₃ | High | Low | ≤300°C |

| [Fe(en)₃]Cl₂ | Low | Moderate | ≤150°C |

Analytical Characterization Data

Key spectroscopic signatures of reaction products:

| Technique | [Ni(en)₃]²⁺ | [Ni(NH₃)₆]²⁺ |

|---|---|---|

| UV-Vis (λ_max) | 570 nm (ε = 120 L/mol·cm) | 470 nm (ε = 90 L/mol·cm) |

| IR (ν(N-H)) | 3280 cm⁻¹ | 3335 cm⁻¹ |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Coordination Chemistry : Tris(ethylenediamine)nickel(II) chloride hydrate serves as a model compound to study coordination chemistry, particularly ligand exchange reactions and redox behavior. Its ability to undergo oxidation and reduction makes it suitable for exploring electron transfer processes.

- Biological Interactions : The compound's interactions with biological molecules are of significant interest. Research has indicated that it can form complexes with proteins and nucleic acids, influencing their structure and function. This property is critical for understanding metal-ligand interactions in biological systems .

- Medicinal Chemistry : There is ongoing research into the potential use of this compound in designing metal-based drugs. Studies have shown that nickel complexes can exhibit cytotoxic effects against cancer cell lines, suggesting their potential as antitumor agents .

- Catalysis : this compound is being investigated for its role as a catalyst in various chemical processes, including CO₂ methanation. Its stable coordination environment enhances catalytic activity, making it a promising precursor for developing efficient catalysts .

Case Studies

- Antitumor Activity : A study demonstrated that nickel complexes, including this compound, could induce apoptosis in human leukemia cells through oxidative stress mechanisms. This finding highlights the compound's potential application in cancer therapy .

- Enzyme Inhibition : Research has shown that this compound can inhibit urease activity, an enzyme crucial for nitrogen metabolism in plants and microorganisms. This inhibition suggests potential agricultural applications in managing nitrogen levels .

- Neuroprotective Effects : Investigations into the neuroprotective benefits of nickel complexes indicate that they may modulate oxidative stress pathways in neuronal cells, offering potential therapeutic avenues for neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of tris(ethylenediamine)nickel(II) chloride hydrate involves the coordination of the nickel(II) ion by the ethylenediamine ligands, forming a stable octahedral complex. The nickel(II) ion can interact with other molecules through its vacant coordination sites, facilitating various chemical reactions. The ethylenediamine ligands stabilize the nickel(II) ion and influence its reactivity by donating electron density through their nitrogen atoms .

Vergleich Mit ähnlichen Verbindungen

Ligand Field Strength and Spectroscopic Properties

The spectrochemical series ranks ethylenediamine (en) as a stronger field ligand than H₂O, NH₃, or Cl⁻, leading to distinct UV-vis absorption bands. For [Ni(en)₃]²⁺, d-d transitions occur at ~570 nm (¹A₁g → ¹T₁g) and ~365 nm (¹A₁g → ¹T₂g), red-shifted compared to [Ni(H₂O)₆]²⁺ (λ_max ~395 nm) due to en’s stronger ligand field . In contrast, [Ni(NH₃)₆]²⁺ absorbs at ~600 nm, reflecting NH₃’s intermediate field strength .

Table 1: Spectroscopic and Magnetic Properties of Selected Ni(II) Complexes

| Complex | Geometry | Ligand Field Strength | λ_max (nm) | Magnetic Moment (BM) |

|---|---|---|---|---|

| [Ni(en)₃]²⁺ | Octahedral | Strong | 570, 365 | 3.2 |

| [Ni(NH₃)₆]²⁺ | Octahedral | Moderate | 600 | 3.3 |

| [Ni(H₂O)₆]²⁺ | Octahedral | Weak | 395 | 3.1 |

| [NiCl₄]²⁻ | Tetrahedral | Weak | 730 | 3.9 |

Thermal Stability and Decomposition Pathways

[Ni(en)₃]Cl₂·2H₂O undergoes sequential dehydration (50–120°C) followed by deamination (>180°C), forming NiO as the final residue . In contrast, [Ni(NH₃)₆]Cl₂ loses ammonia at ~150°C, while [Ni(H₂O)₆]Cl₂ dehydrates completely below 100°C . The higher thermal stability of [Ni(en)₃]²⁺ arises from the chelate effect and strong Ni–N bonds.

Structural Analogues with Alternative Ligands

- Propylenediamine Complexes : [Ni(pn)₃]²⁺ (pn = 1,2-propanediamine) exhibits similar geometry but reduced stability due to steric hindrance from the methyl group .

- Binuclear Complexes: Dinuclear Ni(II) complexes (e.g., [Ni₂(ox)(en)₂], ox = oxalate) show enhanced catalytic activity in solvent-free A³-coupling reactions compared to mononuclear species, though [Ni(en)₃]²⁺ remains superior in recyclability .

Counterion and Hydration Effects

Replacing chloride with bulkier anions (e.g., [AgIBr]⁻ in [Ni(en)₃][AgIBr]) alters solubility and lattice energy, though the octahedral Ni(II) core remains intact . Hydration states (e.g., dihydrate vs. anhydrous forms) influence melting points and reactivity; [Ni(en)₃]Cl₂·2H₂O is more hygroscopic than its anhydrous counterpart .

Table 2: Thermal and Structural Parameters of Nickel Complexes

| Complex | Decomposition Temp (°C) | Final Residue | Hydration State |

|---|---|---|---|

| [Ni(en)₃]Cl₂·2H₂O | 180–300 | NiO | Dihydrate |

| [Ni(NH₃)₆]Cl₂ | 150–200 | NiCl₂ | Anhydrous |

| [Ni(H₂O)₆]Cl₂ | 80–100 | NiCl₂ | Hexahydrate |

| [Ni(pn)₃]Cl₂ | 160–220 | NiO | Variable |

Biologische Aktivität

Tris(ethylenediamine)nickel(II) chloride hydrate, with the formula , is a coordination complex where a nickel(II) ion is coordinated by three ethylenediamine (en) ligands. This compound is notable for its vibrant color and unique chemical properties, making it a subject of interest in various fields, particularly in biology and medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula :

- Molar Mass : Approximately 249.75 g/mol

- Appearance : Dark blue crystalline solid

- Solubility : Soluble in water and alcohols

The compound adopts an octahedral geometry due to the coordination of the nickel ion by the nitrogen atoms of the ethylenediamine ligands. This structure allows for various interactions with biological molecules, making it a valuable model for studying metal-ligand interactions.

This compound interacts with biological systems primarily through its nickel(II) ion, which can participate in redox reactions and form complexes with biomolecules. The mechanism involves:

- Coordination to Biomolecules : The nickel ion can coordinate with proteins, nucleic acids, and other cellular components, influencing their structure and function.

- Redox Activity : Nickel(II) can be oxidized to nickel(III), which may alter its reactivity and interaction with biological targets.

- Ligand Exchange : Ethylenediamine ligands can be replaced by other biological ligands, affecting the compound's biological activity.

Case Studies and Research Findings

- Antitumor Activity : Research has indicated that nickel complexes, including this compound, exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that these complexes could induce apoptosis in human leukemia cells through oxidative stress mechanisms .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes involved in metabolic processes. For instance, it was found to inhibit the activity of urease, an enzyme critical for nitrogen metabolism in plants and microorganisms .

- Neuroprotective Effects : Studies have shown that nickel complexes may provide neuroprotective benefits by modulating oxidative stress pathways in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .

Data Table: Biological Activities of this compound

Q & A

Basic: What are the optimal synthesis conditions for Tris(ethylenediamine)nickel(II) chloride hydrate, and how does solvent choice influence crystal purity?

Methodological Answer:

The compound is typically synthesized by reacting nickel(II) chloride hexahydrate with excess ethylenediamine (en) in aqueous solution. highlights that slow evaporation under controlled humidity (40–60%) yields high-purity crystals. Ethylenediamine acts as a bidentate ligand, displacing six water molecules from [Ni(H₂O)₆]²⁺ to form [Ni(en)₃]²⁺. Solvent purity is critical: trace impurities (e.g., metal ions) can disrupt ligand coordination, leading to mixed-ligand complexes. Recrystallization in deionized water at 50–60°C minimizes byproducts like [Ni(en)₂Cl₂] .

Advanced: How do conflicting reports on magnetic susceptibility values arise, and what experimental factors must be controlled for accurate measurements?

Methodological Answer:

Magnetic susceptibility discrepancies (e.g., 12.87 × 10⁻⁶ vs. 11.4 × 10⁻⁶ cm³/mol in older studies) often stem from hydration state variations or counterion effects . Key controls include:

- Hydration: Ensure complete removal of lattice water via vacuum drying (40°C, 24 hrs) before measurement.

- Sample Purity: Use ICP-MS to verify Ni²⁺ content (>98%) and exclude paramagnetic impurities like Fe³⁺.

- Temperature: Susceptibility is temperature-dependent; measurements should be standardized at 298 K using a SQUID magnetometer with diamagnetic corrections for the chloride counterion .

Basic: What spectroscopic techniques are most effective for characterizing the coordination environment of [Ni(en)₃]²⁺?

Methodological Answer:

- UV-Vis Spectroscopy: The d-d transition bands at 570–600 nm (ε ≈ 30–40 M⁻¹cm⁻¹) confirm an octahedral geometry. Shifts >10 nm indicate ligand substitution or hydration .

- IR Spectroscopy: N-H stretching (3250–3350 cm⁻¹) and C-N vibrations (1050–1100 cm⁻¹) validate en coordination. Absence of free en peaks (e.g., 1600 cm⁻¹ for NH₂ bending) confirms complete complexation .

- X-ray Diffraction (XRD): Single-crystal XRD resolves bond lengths (Ni-N ≈ 2.05–2.12 Å) and confirms the tris-chelate structure. Powder XRD detects polymorphic impurities (e.g., monoclinic vs. trigonal phases) .

Advanced: How can conflicting DSC data on thermal decomposition pathways be reconciled?

Methodological Answer:

DSC curves often show variability in endothermic peaks (e.g., 110°C vs. 130°C for dehydration). This arises from:

- Hydrate Stability: The dihydrate ([Ni(en)₃]Cl₂·2H₂O) loses water in two steps: lattice H₂O at 80–100°C and coordinated H₂O (if present) at 120–140°C.

- Atmosphere Control: Decomposition under N₂ vs. air alters oxidative pathways. In air, en ligands combust exothermally above 250°C, forming NiO residues. Use TGA-FTIR to correlate mass loss with evolved gases (e.g., NH₃, H₂O) .

Basic: What are the electrochemical properties of [Ni(en)₃]²⁺, and how do they compare to aqua or ammine nickel complexes?

Methodological Answer:

Cyclic voltammetry in 0.1 M KCl shows a quasi-reversible Ni²⁺/Ni³⁺ redox couple at E₁/₂ ≈ +0.85 V (vs. Ag/AgCl). The en ligand stabilizes Ni³⁺ better than H₂O (E₁/₂ ≈ +1.2 V for [Ni(H₂O)₆]³⁺) due to stronger field ligand effects. In contrast, [Ni(NH₃)₆]²⁺ exhibits irreversible oxidation due to NH₃ lability. Use a three-electrode cell with a glassy carbon working electrode and scan rates ≤50 mV/s to minimize capacitive effects .

Advanced: How do crystallographic data resolve ambiguities in the assignment of counterion positions in the lattice?

Methodological Answer:

X-ray crystallography reveals chloride ions occupy interstitial sites, with Cl⁻···H-N hydrogen bonds (2.8–3.1 Å) stabilizing the lattice. Disordered Cl⁻ positions (e.g., partial occupancy in trigonal vs. cubic sites) can arise from rapid crystal growth. Refinement strategies:

- Restraints: Apply SHELXL distance restraints for Ni-N and N-C bonds.

- Twinned Crystals: Use PLATON’s TWINABS to correct for pseudo-merohedral twinning, common in hydrated salts .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Respiratory Protection: Use NIOSH-approved N95 masks to avoid inhalation of nickel particulates (TLV: 0.1 mg/m³).

- Waste Disposal: Precipitate Ni²⁺ as NiS (using Na₂S) at pH >9 before landfill disposal.

- First Aid: For skin contact, rinse with EDTA solution (1%) to chelate residual Ni²⁺ .

Advanced: What computational methods validate the electronic structure and ligand field parameters of [Ni(en)₃]²⁺?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311+G(d)) reproduce experimental bond lengths within 1–2% error. Ligand field splitting (Δ₀ ≈ 12,000 cm⁻¹) aligns with UV-Vis data. CASSCF/NEVPT2 models account for electron correlation in Ni²⁺’s d⁸ configuration. Software: ORCA for geometry optimization; VMD for visualizing molecular orbitals .

Basic: How does the compound’s solubility profile impact its use in aqueous reaction media?

Methodological Answer:

High solubility in water (≈150 g/L at 25°C) facilitates homogeneous catalysis. However, in polar aprotic solvents (e.g., DMF), solubility drops to <5 g/L due to weak ion-dipole interactions. For precipitation-driven syntheses, use ethanol as an antisolvent (yield >85%) .

Advanced: What strategies mitigate ligand displacement during catalytic applications, such as in hydrogen evolution reactions (HER)?

Methodological Answer:

- pH Control: Maintain pH 8–10 to stabilize en coordination (pKa of en = 9.9). Below pH 7, H⁺ protonates en, forming [Ni(enH)₃]²⁺, which dissociates.

- Additives: Introduce non-coordinating ions (e.g., ClO₄⁻) to suppress ligand exchange.

- Temperature: Operate below 40°C; higher temperatures accelerate ligand loss (t₁/₂ ≈ 2 hrs at 60°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.